molecular formula C6H4N3O2+ B087018 4-Nitrobenzenediazonium CAS No. 14368-49-1

4-Nitrobenzenediazonium

Cat. No. B087018
CAS RN: 14368-49-1
M. Wt: 150.11 g/mol
InChI Key: ICMFHHGKLRTCBM-UHFFFAOYSA-N
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Description

4-Nitrobenzenediazonium is the aromatic diazonium ion formed from diazotisation of the amino group in 4-nitroaniline . It is a yellow crystalline solid, widely used in organic synthesis . It has the special property of being a diazonium salt, playing a crucial role in the preparation of various organic compounds .


Synthesis Analysis

The synthesis of 4-Nitrobenzenediazonium involves the diazotisation of 4-nitroaniline . The reaction of 4-Nitrobenzenediazonium with graphene has been studied, where it was found that covalent functionalization via an electron-transfer reaction with 4-nitrobenzenediazonium tetrafluoroborate results in nitrobenzene groups being covalently attached to the graphene .


Molecular Structure Analysis

The molecular formula of 4-Nitrobenzenediazonium is C6H4N3O2+ . The IUPAC name is 4-nitrobenzenediazonium . The SMILES string representation is [O-]N+c1ccc(cc1)[N+]#N .


Chemical Reactions Analysis

4-Nitrobenzenediazonium has been used in the chemical functionalization of graphene. The reaction proceeds rapidly for graphene supported on SiO2 and Al2O3 (sapphire), but negligibly on alkyl-terminated and hexagonal boron nitride (hBN) surfaces .


Physical And Chemical Properties Analysis

4-Nitrobenzenediazonium is a yellow crystalline solid . Its molecular weight is 150.11 g/mol .

Scientific Research Applications

  • Host-Guest Complex Formation and Decomposition : 4-Nitrobenzenediazonium forms a host-guest complex with cucurbit[7]uril, which can be decomposed into nitrobenzene and 4-nitrophenol in the presence of CuCl, providing a method to obtain arenes or phenols through diazonium salt substitution (Xu & Wang, 2019).

  • Adsorption on Gold and Glassy Carbon : The adsorption of 4-Nitrobenzenediazonium tetrafluoroborate on gold and glassy carbon was studied using scanning electrochemical microscopy, providing insights into electron-transfer kinetics on these substrates (Griveau et al., 2010).

  • Amino-functionalization of Silicon Surfaces : 4-Nitrobenzenediazonium and 4-bromobenzenediazonium salts were electrochemically grafted onto silicon surfaces, leading to amino-functionalized surfaces that could be useful in sensor platforms (Ullien et al., 2014).

  • Modification of Carbon Electrodes : Electrochemical grafting of 4-nitrobenzenediazonium onto glassy carbon electrodes was used for the development of a sensitive electrochemical DNA biosensor for detecting DNA sequences related to Hepatitis B virus (Mashhadizadeh & Pourtaghavi Talemi, 2015).

  • Phase Transfer Catalysis in Electrophilic Substitution Reactions : 4-Nitrobenzenediazonium chloride was used in coupling reactions in aqueous media, accelerated by a two-phase water–dichloromethane system, demonstrating the utility of diazonium salts in phase transfer catalysis (Ellwood et al., 1980).

  • Functionalization of Diamond Nanoparticles : 4-Nitrobenzenediazonium was used in the ultrasound-assisted grafting of aryl groups on diamond nanoparticles, showcasing a novel method for functionalizing these nanoparticles (Mangeney et al., 2008).

Safety And Hazards

4-Nitrobenzenediazonium is harmful if swallowed, in contact with skin or if inhaled. It causes severe skin burns and eye damage. It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-nitrobenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMFHHGKLRTCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N3O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100-05-0 (chloride), 456-27-9 (fluoroborate)
Record name 4-Nitrophenyldiazonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014368491
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DSSTOX Substance ID

DTXSID1065762
Record name Benzenediazonium, 4-nitro-
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Molecular Weight

150.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzenediazonium

CAS RN

14368-49-1
Record name 4-Nitrobenzenediazonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14368-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyldiazonium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-nitro-
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Record name Benzenediazonium, 4-nitro-
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Record name 4-nitrobenzenediazonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,640
Citations
L Lee, PA Brooksby, P Hapiot, AJ Downard - Langmuir, 2016 - ACS Publications
… Using 4-nitrobenzenediazonium ion (NBD), the most widely studied aryldiazonium salt, we make a detailed examination of the electroreduction processes in acetonitrile solution. We …
Number of citations: 44 pubs.acs.org
R Pazo‐Llorente, H Maskill, C Bravo‐Diaz… - 2006 - Wiley Online Library
… We have investigated the dediazoniation of 4-nitrobenzenediazonium (4NBD) ions in MeOH/H 2 O mixtures under acidic conditions at 50 C employing a combination of …
C Bravo-Diaz, E Gonzalez-Romero - Langmuir, 2005 - ACS Publications
We have investigated the effects of sodium dodecyl sulfate, SDS, on the reaction between 4-nitrobenzenediazonium, 4NBD, ions and β-cyclodextrin, β-CD, under acidic conditions at T …
Number of citations: 22 pubs.acs.org
AA Bondarev, EV Naumov, AZ Kassanova… - … Process Research & …, 2019 - ACS Publications
Herein, for the first time, using isothermal flow calorimetry and differential scanning calorimetry (DSC)/thermal gravimetric analysis (TGA), we have determined the thermal …
Number of citations: 19 pubs.acs.org
S Griveau, S Aroua, D Bediwy, R Cornut… - Journal of …, 2010 - Elsevier
… This work reports on the local characterization by SECM of spontaneous adsorbed layers from 4-nitrobenzenediazonium salt (NBD) on GC and polycrystalline gold surfaces in aqueous …
Number of citations: 23 www.sciencedirect.com
DR Jayasundara, RJ Cullen, L Soldi, PE Colavita - Langmuir, 2011 - ACS Publications
… We have carried out an investigation of the kinetics of adsorption of 4-nitrobenzenediazonium (pNBD) on gold in aqueous solutions using quartz crystal microbalance (QCM) techniques…
Number of citations: 24 pubs.acs.org
T Saeki, EC Son, K Tamao - Bulletin of the Chemical Society of Japan, 2005 - journal.csj.jp
1,3-Diaryltriazenes, prepared from a 2-methoxy-4-nitrobenzenediazonium salt and primary arylamines, exist as “azo-transfer” tautomers in which the 2-methoxy-4-nitrophenyl group is …
Number of citations: 12 www.journal.csj.jp
P Abiman, GG Wildgoose, RG Compton - International Journal of …, 2008 - Elsevier
… ) were covalently modified using 4-nitrobenzenediazonium tetrafluoroborate. The MWCNTs … using different concentrations of 4nitrobenzenediazonium tetrafluoroborate and was found to …
Number of citations: 64 www.sciencedirect.com
H Xu, Q Wang - Chinese Chemical Letters, 2019 - Elsevier
4-Nitro-benzendiazonium (4-NBD) was found to form a 1:1 host-guest complex (NBD@CB) with cucurbit[7]uril (CB[7]) in aqueous solution and 4-NBD enters into the cavity of CB[7] with …
Number of citations: 12 www.sciencedirect.com
MH Mashhadizadeh, RP Talemi - Journal of the Iranian Chemical Society, 2015 - Springer
… of 4-nitrobenzenediazonium was … 4-nitrobenzenediazonium, the 4-nitrobenzenediazonium is tightly grafted to the electrode surface. Then NO 2 group on the 4-nitrobenzenediazonium …
Number of citations: 6 link.springer.com

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